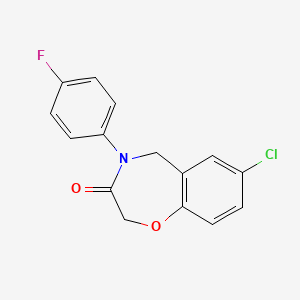
7-chloro-4-(4-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-chloro-4-(4-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a derivative of the benzoxazepine class, which is known for its potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the general class of benzoxazepines and their derivatives have been synthesized and evaluated for various biological activities, including dopaminergic activity and uptake inhibition of neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT) .
Synthesis Analysis
The synthesis of benzoxazepine derivatives typically involves the cyclization of amino alcohols followed by specific substitutions at various positions on the benzoxazepine ring. For instance, the synthesis of 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines involved cyclization followed by demethylation to introduce catecholic moieties . Similarly, the synthesis of 1-phenyl-1,5-dihydro-2,4-benzoxazepin-3(4H)-ones and their 7-chloro analogs was achieved by reacting amino alcohols with COCl2 in the presence of Na2CO3 . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzoxazepine derivatives is characterized by the presence of a seven-membered azepine ring, which can adopt a chair conformation. The substitution patterns on the benzoxazepine ring, such as the presence of chloro, fluoro, or hydroxy groups, can significantly influence the molecular conformation and, consequently, the biological activity of these compounds .
Chemical Reactions Analysis
Benzoxazepine derivatives can undergo various chemical reactions depending on the functional groups present and the reaction conditions. For example, the reactivity of some benzoxazepine compounds in acidic or basic media has been described, which could involve hydrolysis or other transformations of the ring system . The presence of electron-withdrawing or electron-donating substituents can also affect the reactivity of these molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazepine derivatives are influenced by their molecular structure and substituents. For example, the presence of halogen atoms like chlorine and fluorine can affect the lipophilicity of the compounds, which in turn can influence their pharmacokinetic properties and interaction with biological targets . The intermolecular interactions, such as hydrogen bonding, are also crucial for the crystal structure and stability of these compounds .
Aplicaciones Científicas De Investigación
Hydrogen-Bonded Structures and Molecular Interaction
Research into derivatives of 7-chloro-4-(4-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has revealed insights into their hydrogen-bonded structures and molecular interactions. For instance, studies on substituted 2-aryl-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepines demonstrate various hydrogen-bonded configurations leading to one, two, and three-dimensional structures. These findings are pivotal for understanding the molecular arrangements and interactions within this class of compounds, which can influence their chemical reactivity and potential applications in material science or pharmaceuticals (Gómez et al., 2009).
Neuroleptic Potential and Anticonvulsant Effects
A series of 3-phenyl-2-piperazinyl-5H-1-benzazepines, including compounds with 4-fluoro substituents in the 3-phenyl group, have been synthesized and evaluated for their potential neuroleptic activity. These compounds have shown neuroleptic-like activity, indicating their potential as central nervous system agents. Some derivatives have demonstrated potent anticonvulsant effects, making them of interest for further exploration as therapeutic agents (Hino et al., 1988).
Synthesis and Evaluation of Fluorinated Derivatives
Fluorinated derivatives of 7-chloro-8-hydroxy-3-methyl-1-(3'-aminophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine have been synthesized and evaluated for their affinity for dopamine D1 receptors. These studies are crucial for the development of novel radiotracers for imaging dopamine receptors using positron emission tomography, offering insights into their potential applications in neurological research and diagnostics (Mukherjee et al., 1993).
Molecular Geometry and Quantum Chemical Studies
Quantum chemical calculations have been employed to elucidate the geometry and vibrational frequencies of related benzodiazepine derivatives, providing detailed insights into their molecular structure and electronic properties. These studies contribute to a deeper understanding of the compound's reactivity and potential applications in material science or pharmaceutical development (Sylaja et al., 2016).
Propiedades
IUPAC Name |
7-chloro-4-(4-fluorophenyl)-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO2/c16-11-1-6-14-10(7-11)8-18(15(19)9-20-14)13-4-2-12(17)3-5-13/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHNNECTSWCNRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-(4-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate](/img/structure/B2565615.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2565616.png)
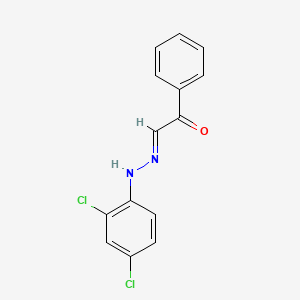
![N-allyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/no-structure.png)
![5-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2565621.png)
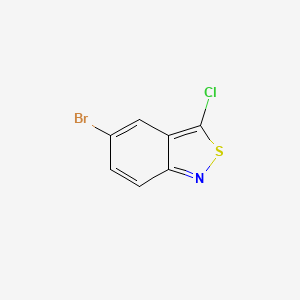
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2565626.png)
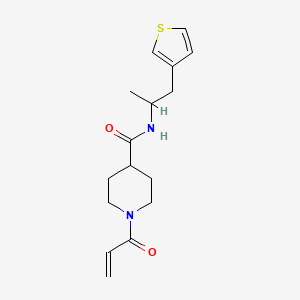
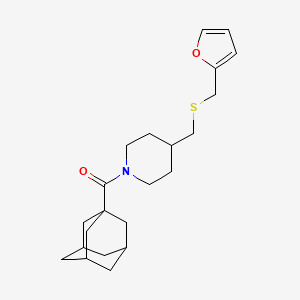
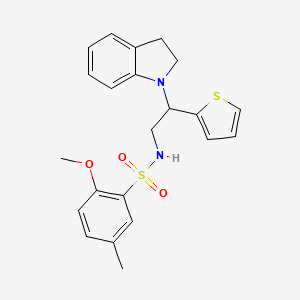
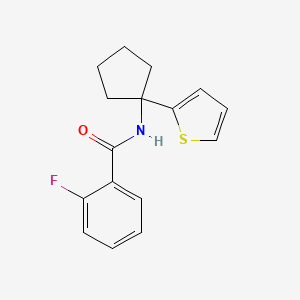

![2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B2565634.png)
